molecular formula C21H14F6O5 B611272 Tecarfarin CAS No. 867257-26-9

Tecarfarin

Cat. No. B611272
CAS RN: 867257-26-9
M. Wt: 460.3284
InChI Key: QFLNTQDOVCLQKW-UHFFFAOYSA-N
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Description

Tecarfarin is a late-stage, vitamin K antagonist (VKA), taken once a day as an oral anticoagulant like warfarin . It is under development for use as an anticoagulant . It has orphan drug and fast track designations from the FDA for the prevention of systemic thromboembolism (blood clots) of cardiac origin in patients with end-stage kidney disease (ESKD) and atrial fibrillation (AFib) .


Synthesis Analysis

Tecarfarin was developed using a retrometabolic drug design process which targets a different metabolic pathway from the one targeted by the most commonly prescribed anticoagulants . This may allow elimination by large capacity and non-saturable tissue esterase pathways that exist throughout the body rather than just in the liver .


Molecular Structure Analysis

The molecular structure of Tecarfarin is C21H14F6O5 . The molar mass is 460.328 g·mol−1 .


Chemical Reactions Analysis

Tecarfarin, like warfarin, was designed to have the same well-established and reversible VKA mechanism of action . It is metabolized by esterases, escaping metabolism by the cytochrome P450 system and thereby avoiding cytochrome P450–mediated drug-drug or drug-food interactions as well as genetic variations found in the cytochrome P450 system .

Scientific Research Applications

Anticoagulation Therapy

Tecarfarin is being developed as a novel oral and reversible anticoagulant (blood thinner) to prevent heart attacks, strokes, and deaths due to blood clots in patients with rare cardiovascular conditions . It is designed using a retrometabolic drug design process which targets a different pathway than the most commonly prescribed drugs used in the treatment of rare cardiovascular conditions requiring chronic anticoagulation .

Improved Safety Profile

Tecarfarin has a proven safety profile. It has been evaluated in 11 human clinical trials in over 1,000 individuals. In Phase 1, Phase 2 and Phase 2/3 clinical trials that have been conducted thus far, tecarfarin has generally been well-tolerated in both healthy adult patients and patients with chronic kidney disease .

Treatment for Patients with Implanted Medical Devices

Tecarfarin is being developed for patients with implanted medical devices such as left ventricular assist devices (LVADs) .

Treatment for Patients with End-Stage Kidney Disease (ESKD)

Tecarfarin is being developed for patients with end-stage kidney disease (ESKD). Tecarfarin has proven to have a better pharmacokinetic profile than warfarin in chronic kidney disease patients .

Treatment for Patients with Atrial Fibrillation (AFib)

Tecarfarin is being developed for patients with atrial fibrillation (AFib). It has orphan drug and fast track designations from the FDA for the prevention of systemic thromboembolism (blood clots) of cardiac origin in patients with ESKD and AFib .

Potential Treatment for Patients with LVADs

Tecarfarin is being pursued for additional regulatory strategies for unmet needs in anticoagulation therapy for patients with LVADs .

Mechanism of Action

Tecarfarin, like warfarin, was designed to have the same well-established and reversible VKA mechanism of action . It is metabolized by esterases, escaping metabolism by the cytochrome P450 system and thereby avoiding cytochrome P450–mediated drug-drug or drug-food interactions as well as genetic variations found in the cytochrome P450 system .

Safety and Hazards

Tecarfarin has been evaluated in 11 human clinical trials in more than a 1,000 individuals . In Phase 1, Phase 2 and Phase 2/3 clinical trials that have conducted thus far, tecarfarin has generally been well-tolerated in both healthy adult patients and patients with chronic kidney disease .

Future Directions

Tecarfarin has orphan drug and fast track designations from the FDA for the prevention of systemic thromboembolism (blood clots) of cardiac origin in patients with end-stage kidney disease (ESKD) and atrial fibrillation (AFib) . Cadrenal Therapeutics is also pursuing additional regulatory strategies for unmet needs in anticoagulation therapy for patients with LVADs .

properties

IUPAC Name

(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl) 4-[(4-hydroxy-2-oxochromen-3-yl)methyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F6O5/c1-19(20(22,23)24,21(25,26)27)32-17(29)12-8-6-11(7-9-12)10-14-16(28)13-4-2-3-5-15(13)31-18(14)30/h2-9,28H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFLNTQDOVCLQKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(F)(F)F)(C(F)(F)F)OC(=O)C1=CC=C(C=C1)CC2=C(C3=CC=CC=C3OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90235788
Record name Tecarfarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90235788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tecarfarin

CAS RN

867257-26-9
Record name Tecarfarin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0867257269
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tecarfarin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12823
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tecarfarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90235788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TECARFARIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WN1479YT50
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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